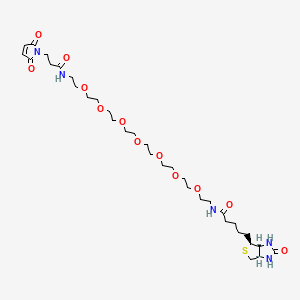

Biotin-PEG7-Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H55N5O12S |

|---|---|

Poids moléculaire |

745.9 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1 |

Clé InChI |

YIRYEFRAMZLKHD-IUEKTVKYSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG7-Maleimide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation, a cornerstone of modern biotechnology and drug development. This reagent seamlessly integrates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a maleimide (B117702) group for specific covalent linkage to sulfhydryl groups, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker, in this case with seven ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the resulting conjugate, making it an invaluable tool for applications ranging from protein labeling and purification to the development of sophisticated antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of the structure, properties, and experimental protocols associated with this compound.

Core Structure and Properties

This compound is characterized by three key functional components: a biotin head group, a hydrophilic PEG7 spacer, and a thiol-reactive maleimide group. This unique architecture allows for the specific and efficient labeling of proteins, peptides, and other molecules containing free sulfhydryl groups.

Chemical Structure

The fundamental structure of this compound facilitates its versatile functionality in bioconjugation reactions.

Caption: Functional components of this compound.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, providing essential information for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C33H55N5O12S | [3] |

| CAS Number | 1898221-65-2 | [3][4] |

| Purity | ≥95% | [1][2] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO, DMF, and water | [6] |

Reactivity and Stability

The maleimide group of this compound exhibits high reactivity and selectivity towards sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides.[7] This reaction, a Michael addition, proceeds optimally at a neutral pH range of 6.5-7.5, forming a stable thioether bond.[8][9][10] It is important to note that at pH values above 7.5, the maleimide group may exhibit some reactivity towards primary amines, and hydrolysis of the maleimide ring can also occur.[8]

For optimal stability, this compound should be stored at -20°C in a desiccated environment.[1][11] Stock solutions, typically prepared in anhydrous DMSO or DMF, can be stored at -20°C for at least one month.[12]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common laboratory applications.

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. The molar ratio of the labeling reagent to the protein may need to be optimized for specific applications.[13]

Materials:

-

Protein to be labeled (containing free sulfhydryl groups)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 6.5-7.5[12]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)[14]

-

Purification column (e.g., size-exclusion chromatography)[12][15]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[16]

-

If the protein's sulfhydryl groups are oxidized (forming disulfide bonds), they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[12][17] Remove the excess TCEP using a desalting column.[10]

-

-

This compound Stock Solution Preparation:

-

Biotinylation Reaction:

-

Purification of the Biotinylated Protein:

Caption: Experimental workflow for protein biotinylation.

Reaction Mechanism: Thiol-Maleimide Ligation

The core of the labeling process is the highly specific reaction between the maleimide group and a free thiol.

Caption: Thiol-maleimide conjugation reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific disciplines.

-

Protein Labeling and Detection: Biotinylated proteins can be easily detected and quantified using streptavidin- or avidin-conjugated enzymes (e.g., HRP, AP) or fluorophores in techniques such as ELISA, Western blotting, and flow cytometry.[10][15]

-

Affinity Chromatography and Purification: The strong interaction between biotin and streptavidin allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures.[7][19][20]

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): The PEG spacer enhances the pharmacokinetic properties of drug conjugates, while the specific reactivity of the maleimide group allows for site-specific attachment of drugs to antibodies or other targeting moieties.[1][2][7][21]

-

Surface Immobilization: this compound can be used to immobilize proteins or other molecules onto streptavidin-coated surfaces for applications in biosensors and microarrays.[21]

Conclusion

This compound is a powerful and versatile reagent for the targeted biotinylation of thiol-containing molecules. Its well-defined structure, including a hydrophilic PEG7 spacer, provides researchers with a reliable tool for a wide range of applications, from fundamental research to the development of novel therapeutics. Understanding its properties and adhering to optimized experimental protocols are key to successfully leveraging this reagent in the laboratory.

References

- 1. Biotin-PEG-Mal | Biopharma PEG [biochempeg.com]

- 2. Biotin PEG Maleimide - JenKem Technology USA [jenkemusa.com]

- 3. This compound | CAS 1898221-65-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. amaybio.com [amaybio.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Biotin-PEG-Mal, MW 2,000 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. interchim.fr [interchim.fr]

- 9. vectorlabs.com [vectorlabs.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. biotium.com [biotium.com]

- 13. apexbt.com [apexbt.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. fishersci.ie [fishersci.ie]

- 21. creativepegworks.com [creativepegworks.com]

Biotin-PEG7-Maleimide: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Biotin-PEG7-Maleimide is a specialized chemical reagent designed for the targeted biotinylation of molecules containing free sulfhydryl (-SH) groups. This guide provides an in-depth look at its mechanism of action, quantitative properties, and detailed protocols for its use in common research applications. It serves as a critical tool for labeling proteins, peptides, and other thiol-containing molecules, enabling their subsequent detection, purification, and analysis through high-affinity biotin-streptavidin interactions.

Core Mechanism of Action

The functionality of this compound is derived from its three distinct chemical moieties:

-

Maleimide (B117702) Group: This group acts as the reactive head of the molecule. It specifically and efficiently reacts with free sulfhydryl groups, most commonly found on cysteine residues within proteins, to form a stable covalent thioether bond. This reaction is the basis for the targeted labeling of specific molecules.

-

Biotin (B1667282) Moiety: A member of the B vitamin family, biotin functions as a highly specific affinity tag. It binds with exceptional affinity and specificity to proteins like avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions. This interaction is leveraged for the detection or purification of the labeled target molecule.

-

PEG7 Linker: The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven repeating ethylene (B1197577) glycol units, connects the maleimide and biotin groups. This hydrophilic linker serves several crucial purposes: it enhances the water solubility of the entire reagent, it reduces the potential for steric hindrance between the labeled molecule and the streptavidin, and it provides a flexible spacer arm of a defined length, which can be critical for maintaining the biological activity of the labeled molecule.

The overall mechanism proceeds in a two-step fashion. First, the maleimide group of the reagent covalently attaches to a thiol on the target molecule. Second, the biotin tag at the other end of the reagent is then available to bind to streptavidin or its derivatives, effectively "capturing" the target molecule for downstream analysis.

Quantitative Data and Physicochemical Properties

The efficiency and specificity of this compound are governed by its chemical properties and reaction kinetics. The data below has been compiled from various supplier technical datasheets and scientific literature.

| Property | Value | Notes |

| Molecular Formula | C29H46N4O8S | |

| Molecular Weight | 626.77 g/mol | |

| Spacer Arm Length | 35.8 Å | The extended length of the PEG7 and biotin linker. |

| Maleimide Reaction pH | 6.5 - 7.5 | The reaction is most efficient and specific in this pH range. At pH > 7.5, hydrolysis of the maleimide group increases significantly. |

| Maleimide Hydrolysis Half-life | ~150 hours at pH 7.0 | The stability of the reactive group decreases as pH increases. Hydrolysis renders the reagent unable to react with thiols. |

| Recommended Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | Buffers must be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). |

| Biotin-Streptavidin K_d | ~10⁻¹⁵ M | This extremely low dissociation constant indicates a very strong and stable interaction, making it ideal for pull-down and imaging applications. |

| Solubility | Soluble in DMSO, DMF, and water | For stock solutions, dissolving in an organic solvent like DMSO first is recommended before preparing aqueous working solutions. |

Key Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol for Protein Biotinylation

This protocol outlines the steps for labeling a purified protein containing accessible cysteine residues.

Materials:

-

Protein solution (1-5 mg/mL in a thiol-free buffer like PBS, pH 7.2)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

-

Prepare Protein: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Crucially, the reducing agent must be completely removed before adding the maleimide reagent, typically by dialysis or using a desalting column.

-

Prepare Labeling Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO.

-

Calculate Reagent Volume: Determine the amount of labeling reagent needed. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. The optimal ratio should be determined empirically for each specific protein.

-

Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quench Reaction (Optional): To stop the labeling reaction, a thiol-containing compound like DTT or cysteine can be added to a final concentration of ~10-20 mM to consume any unreacted maleimide.

-

Remove Excess Reagent: Separate the biotinylated protein from unreacted this compound and quenching reagents using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

-

Verification and Storage: Confirm biotinylation using a method like a Western blot with streptavidin-HRP or a dot blot. Store the labeled protein at -20°C or -80°C.

Protocol for a Pull-Down Assay of a Biotinylated Protein

This protocol describes how to capture a biotinylated protein from a complex mixture, such as a cell lysate.

Materials:

-

Biotinylated protein sample (from Protocol 3.1)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Lysis buffer (e.g., RIPA buffer, ensure it is compatible with downstream analysis)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a high concentration of free biotin for native elution)

Procedure:

-

Prepare Beads: Resuspend the streptavidin beads in their storage buffer. Transfer the required amount of bead slurry to a new microcentrifuge tube.

-

Equilibrate Beads: Place the tube on a magnetic stand to pellet the beads. Discard the supernatant. Add 1 mL of wash buffer, resuspend the beads, pellet again, and discard the supernatant. Repeat this wash step twice.

-

Bind Biotinylated Protein: After the final wash, resuspend the beads in the sample containing the biotinylated protein (e.g., cell lysate). Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

Wash Away Unbound Proteins: Pellet the beads with the magnet and discard the supernatant. Wash the beads three times with 1 mL of wash buffer to remove non-specifically bound proteins.

-

Elute Captured Protein: After the final wash, elute the captured protein from the beads.

-

For SDS-PAGE: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted protein, ready for loading onto a gel.

-

For Native Elution: Resuspend the beads in a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to competitively displace the biotinylated protein from the streptavidin.

-

-

Analyze: Analyze the eluted proteins by Western blot, mass spectrometry, or other desired methods.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the chemical reactions and experimental processes.

Caption: Covalent bond formation between the maleimide group and a target thiol.

Caption: Experimental workflow from protein labeling to downstream analysis.

Synthesis of Biotin-PEG7-Maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for Biotin-PEG7-Maleimide, a heterobifunctional crosslinker crucial for bioconjugation in research and drug development. The document details the synthetic route, experimental protocols, and expected outcomes, presented in a format tailored for scientific professionals.

Introduction

This compound is a valuable reagent that combines the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675) with the thiol-reactive chemistry of a maleimide (B117702) group. The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven ethylene (B1197577) glycol units, enhances the solubility and flexibility of the linker, minimizing steric hindrance in conjugation reactions. This molecule is widely used for the specific labeling and conjugation of proteins, peptides, and other biomolecules containing free sulfhydryl groups, finding applications in immunoassays, affinity chromatography, and the development of antibody-drug conjugates (ADCs).

Synthesis Pathway Overview

The most common and efficient synthetic route to this compound involves a two-step process starting from the commercially available precursor, Biotin-PEG7-Amine.

Step 1: Formation of N-(Biotin-PEG7)maleamic acid. Biotin-PEG7-Amine is reacted with maleic anhydride (B1165640). The primary amine of the PEG linker performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable maleamic acid intermediate.

Step 2: Cyclization to this compound. The N-(Biotin-PEG7)maleamic acid intermediate is then dehydrated to form the final maleimide product. This intramolecular cyclization is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate (B1210297).

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. Researchers should adapt and optimize these conditions based on their specific laboratory settings and available equipment.

Step 1: Synthesis of N-(Biotin-PEG7)maleamic acid

Materials:

-

Biotin-PEG7-Amine

-

Maleic Anhydride

-

Anhydrous Dioxane or Acetone (B3395972)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

In a clean, dry round-bottom flask, dissolve Biotin-PEG7-Amine (1.0 equivalent) in anhydrous dioxane or acetone under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate container, dissolve maleic anhydride (1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the maleic anhydride solution to the stirred solution of Biotin-PEG7-Amine at room temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude N-(Biotin-PEG7)maleamic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

N-(Biotin-PEG7)maleamic acid (from Step 1)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Anhydrous Dioxane or N,N-Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane (B109758) and methanol)

Procedure:

-

Dissolve the crude N-(Biotin-PEG7)maleamic acid (1.0 equivalent) in anhydrous dioxane or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Add anhydrous sodium acetate (0.3 equivalents) to the solution.

-

Add acetic anhydride (3.0 equivalents) to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography. A gradient of methanol (B129727) in dichloromethane is typically effective for elution.

-

Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Biotin-PEG7-Amine | C₂₆H₅₀N₄O₉S | 594.76 | Starting Material |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | Reagent |

| N-(Biotin-PEG7)maleamic acid | C₃₀H₅₂N₄O₁₂S | 692.82 | Intermediate |

| This compound | C₃₀H₅₀N₄O₁₁S | 674.80 | Final Product |

Table 2: Representative Reaction Parameters and Outcomes

| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclization to Maleimide |

| Solvent | Anhydrous Dioxane or Acetone | Anhydrous Dioxane or DMF |

| Temperature | Room Temperature | 60-70 °C |

| Reaction Time | 2-4 hours | 3-5 hours |

| Purification Method | None (used directly) | Silica Gel Column Chromatography |

| Typical Yield | >95% (crude) | 60-80% (after purification) |

| Purity (by HPLC) | - | >95% |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Reaction Steps

Caption: Logical progression of the this compound synthesis.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of Biotin-PEG7-Maleimide in Aqueous Buffers

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterobifunctional crosslinker essential for bioconjugation. Understanding its solubility and handling is critical for the successful labeling of proteins, peptides, and other thiol-containing molecules in the development of antibody-drug conjugates (ADCs), diagnostic assays, and other targeted therapeutics.

Introduction to this compound

This compound is a specialized chemical reagent used to attach a biotin (B1667282) label to molecules containing free sulfhydryl (-SH) groups. It consists of three key components:

-

Biotin: A small vitamin that exhibits an exceptionally strong and specific affinity for avidin (B1170675) and streptavidin proteins, forming the basis of numerous detection and purification systems.

-

Maleimide (B117702): A reactive group that specifically and efficiently forms a stable thioether bond with sulfhydryl groups, typically found in the cysteine residues of proteins. This reaction is most effective in the pH range of 6.5 to 7.5.[1][2][3][4][5]

-

PEG7 Linker: A polyethylene (B3416737) glycol (PEG) spacer arm with seven ethylene (B1197577) glycol units. This hydrophilic spacer is crucial for enhancing the water solubility of the entire molecule and the resulting conjugate.[1][2][3][6] It also reduces aggregation of labeled proteins and minimizes steric hindrance, preserving the biological activity of the labeled molecule.[2]

The defined length of the PEG linker provides precision in bioconjugation applications, unlike heterogeneous PEG mixtures.[1][4]

Solubility Profile

The solubility of this compound is a key feature, primarily imparted by its hydrophilic PEG spacer. It is generally characterized by its high solubility in aqueous buffers and polar organic solvents.

Data Presentation: Solubility Summary

While precise quantitative values are not consistently published across suppliers, the qualitative solubility is well-documented.

| Solvent Type | Solvent Name | Solubility | Key Considerations & Recommendations |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris Buffer, MES Buffer | Soluble / Readily Soluble[1][7][8] | Prepare fresh immediately before use. The maleimide group can hydrolyze in aqueous solutions over time.[5] The optimal pH for stability and reaction is 6.5-7.5.[2][3][4] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble[1][7][8][9] | Recommended for preparing concentrated stock solutions (e.g., 10-200 mM).[1][10] Use of high-purity, anhydrous grade is critical to prevent premature hydrolysis of the maleimide group.[5][10] |

| Chlorinated Solvents | Dichloromethane (DCM) / Methylene Chloride | Soluble[1][7][8] | Less common for biological applications due to solvent incompatibility with proteins. |

| Alcohols | Ethanol, Methanol | Less Soluble[7] | Not a preferred solvent for primary stock solutions. |

| Non-Polar Solvents | Ether, Toluene | Not Soluble[7] | Incompatible. |

Experimental Protocols & Handling

Proper handling and preparation are paramount to ensure the reactivity of the maleimide group and the success of conjugation experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This is the recommended method for storing the reagent.

-

Equilibration: Allow the vial of this compound powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the maleimide group.[10]

-

Solvent Addition: Add a sufficient volume of anhydrous, high-purity DMSO or DMF to the powder to achieve the desired concentration (e.g., 10-20 mM is common).[10][11]

-

Dissolution: Vortex or gently sonicate the solution to ensure the powder is completely dissolved.[10] Gentle warming up to 37°C can also aid dissolution.[10]

-

Storage: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.[10][11][12] A properly stored stock solution in anhydrous DMSO can be stable for several months.[1]

Protocol 2: Bioconjugation in an Aqueous Buffer

This protocol outlines the general steps for labeling a thiol-containing protein.

-

Protein Preparation: The protein to be labeled must be in a sulfhydryl-free buffer at a pH between 6.5 and 7.5 (e.g., PBS).[1][4] Buffers containing extraneous thiols like DTT or 2-mercaptoethanol (B42355) must be avoided as they will compete for reaction with the maleimide.[4] If necessary, disulfide bonds within the protein can be reduced using a reagent like TCEP, followed by its removal via a desalting column.[1]

-

Reagent Addition: Add the calculated amount of the this compound stock solution to the protein solution. It is recommended to add the stock solution slowly with continuous stirring to prevent localized high concentrations and potential precipitation.[10] The final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture should typically be kept below 10% (v/v) to avoid denaturing the protein.[10]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be protected from light.

-

Purification: After incubation, remove excess, unreacted this compound from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[1][4]

Key Factors Influencing Solubility and Stability

The interplay of several factors dictates the successful use of this compound. The diagram below illustrates these relationships.

Caption: Key factors influencing the solubility and stability of this compound.

Visualization of Experimental Workflow

The following workflow diagram provides a high-level overview of the key steps in a typical bioconjugation experiment using this compound.

Caption: General workflow for protein labeling with this compound.

Conclusion

This compound is a highly water-soluble reagent due to its hydrophilic PEG linker, making it ideal for bioconjugation in aqueous environments. Successful application hinges on careful handling to preserve the integrity of the moisture-sensitive maleimide group. The recommended best practice involves preparing concentrated stock solutions in anhydrous polar aprotic solvents like DMSO or DMF and making fresh dilutions into the appropriate aqueous reaction buffer (pH 6.5-7.5) immediately prior to use. By following these guidelines, researchers can achieve efficient and specific biotinylation of thiol-containing biomolecules for a wide array of scientific applications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Biotin-PEG-Mal, MW 2,000 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]

- 12. medchemexpress.com [medchemexpress.com]

Unlocking Precision in Bioconjugation: A Technical Guide to Biotin-PEG7-Maleimide

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. Biotin-PEG7-Maleimide stands out as a critical reagent in this field, offering a versatile and efficient means of attaching a biotin (B1667282) moiety to proteins, peptides, and other thiol-containing molecules. This guide provides an in-depth overview of its properties, applications, and a detailed protocol for its use in the laboratory.

Core Properties and Specifications

This compound is a heterobifunctional crosslinker characterized by a biotin head group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) functional group. This unique architecture provides a powerful combination of high-affinity binding to streptavidin and avidin, enhanced aqueous solubility, and specific reactivity towards sulfhydryl groups.

| Property | Value | Source |

| Molecular Formula | C33H55N5O12S | [1] |

| Molecular Weight | 745.9 g/mol | Calculated |

| CAS Number | 1898221-65-2 | [1] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF | |

| Reactive Group | Maleimide | |

| Reacts With | Sulfhydryl groups (-SH) | [2] |

| Spacer Arm | PEG7 (Polyethylene Glycol, 7 units) |

Mechanism of Action and Applications

The utility of this compound lies in its specific and efficient conjugation chemistry. The maleimide group reacts with free sulfhydryl groups, commonly found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[3] This reaction is most efficient at a pH range of 6.5-7.5.[4]

The integrated polyethylene glycol (PEG) spacer is not merely a linker; it imparts crucial properties to the conjugate. The hydrophilic nature of the PEG chain enhances the water solubility of the labeled molecule, which can help prevent aggregation, a common challenge when working with modified proteins.[5] Furthermore, the length of the PEG spacer can mitigate steric hindrance, ensuring that the biotin moiety remains accessible for binding to streptavidin or avidin.

This targeted biotinylation has wide-ranging applications in drug development and research, including:

-

Immunoassays: Development of sensitive ELISA, Western blotting, and immunohistochemistry protocols.

-

Drug Targeting and Delivery: Conjugation to antibodies or other targeting ligands to create biotinylated probes for targeted drug delivery systems.[6]

-

Protein Purification and Detection: Biotin-labeled proteins can be easily purified or detected using streptavidin- or avidin-coated resins and reporters.

-

Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.[2]

Experimental Protocol: Biotinylation of a Cysteine-Containing Protein

This protocol provides a general guideline for the biotinylation of a protein with available free sulfhydryl groups using this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein containing free sulfhydryl groups (e.g., an antibody with reduced disulfides)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for preparing stock solution

-

Reducing agent (e.g., TCEP, DTT) if protein disulfides need to be reduced

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein's cysteine residues are in the form of disulfide bonds, reduction will be necessary. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.

-

-

Biotinylation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.

-

-

Characterization:

-

The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Workflow for Protein Biotinylation

Workflow for the biotinylation of a cysteine-containing protein.

Signaling Pathway Diagram: Targeted Drug Delivery

References

Biotin-PEG7-Maleimide: A Comprehensive Technical Guide to a Versatile Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the ability to specifically and efficiently link molecules is paramount. Biotin-PEG7-Maleimide has emerged as a powerful and versatile heterobifunctional linker, enabling the precise coupling of biotin (B1667282) to sulfhydryl-containing molecules such as proteins, peptides, and other biomolecules. This technical guide provides an in-depth analysis of the this compound spacer arm, its physicochemical properties, and its significance in a range of research and therapeutic applications, including the development of antibody-drug conjugates (ADCs).

Core Components and Their Significance

The efficacy of this compound lies in the distinct functionalities of its three core components: the biotin moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the maleimide (B117702) group.

Biotin: A small vitamin (Vitamin B7), biotin exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1]. This near-covalent, non-covalent interaction is one of the strongest known in nature, making it an invaluable tool for a multitude of applications, including affinity purification, immunoassays, and targeted drug delivery[1][2]. By incorporating a biotin tag, researchers can readily detect, isolate, or target molecules of interest.

Polyethylene Glycol (PEG) Spacer: The PEG7 component of the linker consists of seven repeating ethylene (B1197577) glycol units. This hydrophilic spacer confers several advantageous properties to the conjugate. It increases the water solubility of the labeled molecule, which is particularly beneficial when working with hydrophobic compounds[3]. The PEG spacer also reduces the potential for aggregation of the conjugated biomolecule and can minimize non-specific binding[3][4]. Furthermore, the defined length of the PEG chain provides spatial separation between the biotin tag and the target molecule, which can reduce steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin[5].

Maleimide: The maleimide group is a highly selective reactive moiety that specifically and efficiently forms a stable covalent thioether bond with free sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins and peptides[6][7]. This reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5), ensuring the preservation of the biological activity of the target molecule[6]. The high selectivity of the maleimide-thiol reaction minimizes cross-reactivity with other functional groups, such as amines, leading to more homogenous and well-defined conjugates[8].

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₅₅N₅O₁₂S | [6] |

| Molecular Weight | 745.88 g/mol | |

| Spacer Arm Length | ~29.8 Å (25 atoms) | [7] |

| Purity | ≥95% | |

| Solubility | Soluble in water and DMSO | [7] |

| Optimal Reaction pH | 6.5 - 7.5 for maleimide-thiol reaction | [6] |

| Storage Conditions | -20°C to -80°C, desiccated |

Experimental Protocols

This section provides a detailed methodology for the biotinylation of a thiol-containing protein using this compound.

Materials and Reagents

-

Thiol-containing protein (e.g., antibody, peptide)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.

-

Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve this compound.

Protein Preparation

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

-

Add a 10- to 50-fold molar excess of a reducing agent like TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.

-

Preparation of this compound Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. This stock solution should be prepared fresh before each use.

Bioconjugation Reaction

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio may need to be determined empirically based on the protein and desired degree of labeling.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if working with light-sensitive molecules.

Quenching the Reaction

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.

-

Incubate for 15-30 minutes at room temperature. The quenching reagent will react with any unreacted maleimide groups.

Purification of the Biotinylated Protein

-

Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, dialysis can be performed against the storage buffer.

-

Collect the fractions containing the purified biotinylated protein.

Characterization

-

Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).

-

The degree of biotinylation (the number of biotin molecules per protein) can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Structure of this compound and its conjugation to a thiol-containing protein.

Caption: Experimental workflow for protein biotinylation using this compound.

Caption: High-affinity interaction between the biotinylated protein and a streptavidin tetramer.

Conclusion

This compound is a highly effective and versatile reagent for the specific biotinylation of thiol-containing molecules. Its well-defined structure, incorporating a high-affinity biotin tag, a hydrophilic PEG spacer of a specific length, and a thiol-selective maleimide group, provides researchers and drug developers with a powerful tool for a wide array of applications. The advantages conferred by the PEG7 spacer, including increased solubility, reduced aggregation, and minimized steric hindrance, make this linker particularly valuable in the development of sensitive diagnostic reagents and targeted therapeutics such as antibody-drug conjugates. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in various bioconjugation strategies.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. lifetein.com [lifetein.com]

- 4. This compound | CAS 1898221-65-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Biotin PEG Maleimide - JenKem Technology USA [jenkemusa.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biotin-PEG-Mal | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Core Function of the Maleimide Group in Biotin-PEG7-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the maleimide (B117702) group in the heterobifunctional crosslinker, Biotin-PEG7-Maleimide. This reagent is extensively utilized in bioconjugation, drug delivery, and diagnostic applications. A thorough understanding of its chemistry and reactivity is paramount for the successful design and execution of experiments in these fields.

The Core Function: Covalent Bond Formation via Michael Addition

This compound is a bifunctional molecule designed for bioconjugation.[1][2] It comprises three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal maleimide group.[1][2][3] The primary function of the maleimide group is to serve as a highly selective and efficient reactive handle for covalent modification of biomolecules.[4][5]

The maleimide group's reactivity is centered on its electron-deficient carbon-carbon double bond within the maleimide ring.[6] It reacts specifically with sulfhydryl (thiol) groups, which are predominantly found in the side chains of cysteine residues in proteins and peptides.[5][7] This reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks one of the double-bonded carbons in the maleimide ring.[6] This results in the formation of a stable, covalent thioether bond.[3][6][8] This high degree of selectivity for thiols, especially within a specific pH range, makes maleimides a preferred choice for site-specific protein modification.[4][5]

Caption: Reaction mechanism of this compound with a thiol-containing molecule.

Key Parameters Influencing the Maleimide-Thiol Reaction

The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these conditions is essential to maximize the yield of the desired conjugate and minimize side reactions.

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | This pH range ensures that the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the reactivity of primary amines.[5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9] | [5][6][9] |

| Temperature | 4°C - 25°C | The reaction can be performed at room temperature or at 4°C overnight.[10][11] Lower temperatures can be used to slow down the reaction and potentially reduce side reactions. | [10][11] |

| Molar Ratio (Maleimide:Thiol) | 10:1 - 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[10][11] However, the optimal ratio should be determined empirically for each specific application.[10] | [10][11] |

| Solvent | Anhydrous DMSO or DMF | For dissolving the maleimide reagent before adding it to the aqueous reaction buffer.[10] | [10] |

| Buffer | PBS, Tris, HEPES (thiol-free) | The buffer should not contain any thiol-containing compounds that would compete with the target molecule for reaction with the maleimide.[5][10] | [5][10] |

Potential Side Reactions and Stability Considerations

While the maleimide-thiol reaction is highly selective, certain side reactions can occur, which may impact the homogeneity and stability of the final conjugate.

-

Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[6][9] This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid derivative, which is incapable of reacting with thiols.[6][9] Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the pH within the optimal range.[6]

-

Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can, under certain conditions, undergo a retro-Michael reaction.[12] This can lead to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in a physiological environment.[12][13]

-

Reaction with Amines: At pH values above 7.5, the reactivity of primary amines (e.g., from lysine (B10760008) residues) towards the maleimide group increases, which can lead to a loss of selectivity and the formation of off-target conjugates.[6][9]

Table 2: Factors Affecting the Stability of Maleimide Conjugates

| Factor | Effect on Stability | Mitigation Strategies | Reference(s) |

| pH | Higher pH (>7.5) increases the rate of maleimide hydrolysis and reaction with amines.[6][9] | Maintain pH between 6.5 and 7.5 during conjugation.[6][9] | [6][9] |

| Presence of other thiols | Can lead to thiol exchange via a retro-Michael reaction.[12][13] | Hydrolysis of the succinimide (B58015) ring after conjugation can stabilize the linkage.[13][14] | [12][13][14] |

| Electron-withdrawing substituents on the maleimide | Can accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product.[15][16] | Use of specialized maleimides designed for enhanced stability.[14] | [14][15][16] |

Experimental Protocol: Biotinylation of a Thiol-Containing Protein

This section provides a detailed, generalized protocol for the biotinylation of a protein containing free sulfhydryl groups using this compound.

4.1. Materials and Reagents

-

Protein to be labeled (containing free thiols)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5 (degassed)

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., size-exclusion chromatography)

-

Inert gas (e.g., nitrogen or argon)

4.2. Experimental Workflow

Caption: General experimental workflow for protein biotinylation using this compound.

4.3. Step-by-Step Procedure

-

Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[10] It is crucial to degas the buffer to prevent oxidation of the thiol groups.[10]

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.[5][7] Add a 10-100 fold molar excess of TCEP to the protein solution.[10] Flush the vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.[10] TCEP is compatible with maleimide chemistry and does not need to be removed prior to the conjugation step.[5]

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10]

-

Conjugation Reaction: While gently stirring or vortexing the protein solution, add the freshly prepared this compound stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[10][11]

-

Incubation: Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[10] Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[10]

-

Purification of the Conjugate: Remove the excess, unreacted this compound and any other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[17][18]

-

Characterization of the Conjugate: Determine the degree of labeling (DOL), which is the average number of biotin molecules conjugated per protein molecule. This can be achieved using various methods, including spectrophotometric assays like the HABA assay or by mass spectrometry.[10]

-

Storage of the Conjugate: For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[10] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C or below.[10][17] Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial.[10][17]

Applications in Drug Development and Research

The specific and efficient nature of the maleimide-thiol conjugation makes this compound a valuable tool in various applications.

-

Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach cytotoxic drugs to antibodies, creating ADCs that specifically target cancer cells.[4] The biotin moiety can then be used for detection, purification, or secondary targeting.

-

Protein Labeling: this compound is widely used for attaching biotin labels to proteins for subsequent detection with streptavidin-conjugated enzymes or fluorophores in techniques like ELISA, Western blotting, and immunofluorescence.[3][4]

-

Surface Functionalization: The maleimide group can be used to immobilize biotinylated proteins or other molecules onto surfaces, nanoparticles, or beads for applications in biosensors and diagnostics.[4]

-

Studying Cysteine Redox States: Biotin-conjugated maleimides can be used to specifically label cysteine residues in their reduced (thiol) state, allowing for the study of protein oxidation and redox signaling.[19][20]

Caption: Conceptual pathway of an Antibody-Drug Conjugate (ADC) utilizing a maleimide linker.

Conclusion

The maleimide group is the cornerstone of this compound's functionality, enabling the highly specific and efficient covalent attachment of biotin to thiol-containing biomolecules. A comprehensive understanding of the Michael addition chemistry, the influence of reaction parameters, and potential side reactions is essential for the successful application of this versatile reagent in research and drug development. By carefully controlling the experimental conditions, researchers can leverage the unique properties of the maleimide group to create well-defined bioconjugates for a wide array of applications.

References

- 1. Biotin-PEG-maleimide (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]

- 2. Biotin-PEG-Mal | Biopharma PEG [biochempeg.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biotium.com [biotium.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Double alkylation with maleimide-PEG-biotin: An enrichment method for cysteine redox states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Item - Data supporting "Double Alkylation with Maleimide-PEG-Biotin : An Enrichment Method for Cysteine Redox State"s - figshare - Figshare [figshare.com]

Biotin-PEG7-Maleimide: A Technical Guide for Researchers

CAS Number: 1898221-65-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Biotin-PEG7-Maleimide. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the specific attachment of biotin (B1667282) to proteins, peptides, and other molecules containing free sulfhydryl groups.

Core Concepts and Applications

This compound is a molecule composed of three key functional components: a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer with seven ethylene (B1197577) glycol units, and a maleimide (B117702) group.[1][2] This unique structure provides several advantages in bioconjugation and related applications.

The biotin group exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This strong interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

The polyethylene glycol (PEG) spacer is a hydrophilic chain that enhances the water solubility of the reagent and the resulting conjugate.[2] This property is particularly beneficial for preventing the aggregation of labeled proteins in solution.[2] The PEG spacer also provides a flexible arm that minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.

The maleimide group is a thiol-reactive functional group that specifically and efficiently reacts with free sulfhydryl (-SH) groups, typically found in cysteine residues of proteins.[3][4][5] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the biotin-PEG7 moiety to the target molecule.[3][4][5] The optimal pH range for this reaction is between 6.5 and 7.5.[3][4][5]

Key Applications:

-

Protein and Peptide Labeling: this compound is extensively used to biotinylate proteins and peptides at specific cysteine residues for subsequent detection with streptavidin-conjugated reporters (e.g., enzymes, fluorophores) in techniques like Western blotting, ELISA, and flow cytometry.

-

Antibody-Drug Conjugates (ADCs): This linker is employed in the development of ADCs, where a cytotoxic drug can be attached to a monoclonal antibody via the maleimide group, enabling targeted drug delivery to cancer cells.[6][7][8][]

-

PEGylation: The PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility, stability, and in vivo half-life.[]

-

Immobilization and Purification: Biotinylated molecules can be readily immobilized on streptavidin-coated surfaces for various analytical and preparative applications, including affinity chromatography and surface plasmon resonance (SPR).

Technical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1898221-65-2 | [3] |

| Molecular Formula | C₃₃H₅₅N₅O₁₂S | [3] |

| Molecular Weight | 745.89 g/mol | [4] |

| Appearance | Solid | [6] |

| Color | Colorless to off-white | [6] |

| Purity | >95% | [2] |

Table 2: Solubility and Storage

| Property | Recommendation | Reference(s) |

| Solubility | Soluble in water, DMSO, DMF | [1] |

| Storage Conditions | Store at -20°C, keep in a dry and dark place. | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month. | [6] |

Experimental Protocols

This section provides a detailed methodology for a common application of this compound: the biotinylation of an antibody.

Antibody Biotinylation Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

-

Purified antibody (IgG) in a thiol-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[10]

-

If the antibody's cysteine residues are involved in disulfide bonds and need to be labeled, a reduction step is necessary. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[11] Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11] For example, dissolve 7.46 mg of the reagent in 1 mL of DMSO.

-

-

Biotinylation Reaction:

-

Purification of the Biotinylated Antibody:

-

Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[10]

-

Collect the fractions containing the biotinylated antibody. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

-

-

Storage:

-

Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02%) can improve stability.

-

Visualizations

Thiol-Maleimide Reaction Mechanism

The following diagram illustrates the chemical reaction between the maleimide group of this compound and a thiol group from a cysteine residue.

Caption: Covalent bond formation between a thiol and a maleimide.

Experimental Workflow for Antibody Biotinylation

This diagram outlines the key steps in the experimental protocol for labeling an antibody with this compound.

Caption: Workflow for antibody biotinylation using this compound.

References

- 1. Biotin-PEG-Mal, MW 2,000 | BroadPharm [broadpharm.com]

- 2. Biotin PEG Maleimide - JenKem Technology USA [jenkemusa.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Biotin-PEG11-Mal, 1334172-60-9 | BroadPharm [broadpharm.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. targetmol.cn [targetmol.cn]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. biotium.com [biotium.com]

- 12. broadpharm.com [broadpharm.com]

Biotin-PEG7-Maleimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Biotin-PEG7-Maleimide, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and various research applications. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its structure and reaction pathways.

Core Concepts and Chemical Properties

This compound is a versatile molecule that incorporates three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. The biotin component provides a high-affinity binding site for avidin (B1170675) and streptavidin, making it an excellent tool for detection, purification, and targeted delivery. The PEG spacer, consisting of seven ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the conjugate, reducing aggregation and improving in vivo circulation times. The maleimide group at the terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₃₃H₅₅N₅O₁₂S | [1] |

| CAS Number | 1898221-65-2 | [1] |

| Molecular Weight | 745.9 g/mol | Calculated |

| Purity | ≥99% | [2] |

| Appearance | Colorless to off-white solid | [3] |

| Solubility | Soluble in water, DMSO, DMF, and methylene (B1212753) chloride | [4] |

Structural Representation

The chemical structure of this compound is depicted below, illustrating the biotin, PEG, and maleimide functional groups.

References

Commercial Sources and Technical Applications of Biotin-PEG7-Maleimide: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Biotin-PEG7-Maleimide, a heterobifunctional crosslinker essential for researchers, scientists, and drug development professionals. This document details commercial sources, key technical data, experimental protocols, and relevant biological pathways and workflows.

Introduction to this compound

This compound is a specialized chemical reagent used in bioconjugation, a process that joins two molecules to form a single hybrid. This reagent is composed of three key components: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin, a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups on molecules like proteins and peptides, and a polyethylene (B3416737) glycol (PEG) spacer with seven repeating units.[1][2] The PEG linker enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance.[2][3] These properties make this compound a valuable tool in various applications, including protein labeling, immunoassays, affinity chromatography, and the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs).[3][4]

Commercial Sources and Quantitative Data

A variety of commercial suppliers offer Biotin-PEG-Maleimide reagents. The following table summarizes key quantitative data for this compound and similar products from several vendors to facilitate comparison. Researchers should note that specifications can vary by lot and it is recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity | CAS Number | Storage Conditions |

| MedchemExpress | This compound | 745.88 | 99.42% | 1898221-65-2 | -80°C for 6 months, -20°C for 1 month[4] |

| BroadPharm | Biotin-PEG-Mal, MW 2000 | 2000 | >98% | N/A | -20°C |

| JenKem Technology | Biotin PEG Maleimide | Varies | ≥95% Substitution | N/A | N/A[3] |

| Thermo Fisher Scientific | EZ-Link™ Maleimide-PEG2-Biotin | 525.62 | N/A | N/A | 4°C with desiccant[5] |

| Chem-Impex | (+)-Biotin-(PEG)2-maleimide | 525.63 | ≥ 95% (HPLC) | 305372-39-8 | ≤ -4°C[6] |

| Creative Biolabs | Biotin-PEG2-maleimide | 525.62 | >90.0% | N/A | <0°C under inert gas[7] |

Experimental Protocols

The following protocols are generalized procedures for the biotinylation of proteins with sulfhydryl groups using Biotin-PEG-Maleimide reagents. Optimization may be required for specific applications.

Preparation of Reagents

-

Protein Solution: Dissolve the protein to be labeled in a sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., Phosphate-Buffered Saline - PBS).[1][8] The protein concentration should typically be 1-10 mg/mL.[9] If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryl groups, incubate the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature, followed by removal of the reducing agent.[5]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 5-10 mg/mL.[9]

Protein Biotinylation Procedure

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[8] The optimal molar ratio may need to be determined empirically.

-

Incubation: Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C.[5]

-

Purification of the Biotinylated Protein: Remove excess, unreacted this compound using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[9]

-

Storage: Store the purified biotinylated protein at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biotin-PEG-Mal | Biopharma PEG [biochempeg.com]

- 3. Biotin PEG Maleimide - JenKem Technology USA [jenkemusa.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Biotin-PEG2-maleimide - Creative Biolabs [creative-biolabs.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Biotin-PEG7-Maleimide Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a valuable bioconjugation reagent designed for the selective labeling of proteins and other biomolecules containing free sulfhydryl groups. This reagent features a maleimide (B117702) group for covalent attachment to cysteine residues, a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) or streptavidin, and a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the water solubility of the conjugate, reduces steric hindrance, and minimizes aggregation, making it an ideal tool for various applications in research and drug development, including protein purification, immunoassays, and the study of protein-protein interactions.

The conjugation reaction is based on the highly specific Michael addition of a thiol group from a cysteine residue to the maleimide double bond, forming a stable thioether linkage.[1] This reaction is efficient and proceeds under mild physiological conditions, ensuring the preservation of protein structure and function.

Key Features of this compound

-

Thiol-Reactive: The maleimide group specifically reacts with sulfhydryl groups (-SH) on cysteine residues.[2]

-

PEG Spacer: The hydrophilic 7-unit PEG spacer increases the solubility of the labeled protein and reduces the potential for aggregation.[3] Longer PEG chains can also provide greater flexibility for biotin to bind to avidin or streptavidin, which can be crucial for efficient capture in applications like pull-down assays.[4]

-

High-Affinity Biotin Tag: The biotin moiety allows for strong and specific binding to avidin and streptavidin, enabling efficient purification, immobilization, and detection.

-

Stable Conjugation: The resulting thioether bond is generally stable under physiological conditions, although its stability can be influenced by factors such as pH and the presence of other thiols.[5][6][7]

Data Presentation

Table 1: General Reaction Conditions for this compound Conjugation

| Parameter | Recommended Condition | Expected Efficiency |

| pH | 6.5 - 7.5 | High |

| Temperature | 4°C to Room Temperature (20-25°C) | Reaction is faster at room temperature |

| Reaction Time | 1-2 hours at room temperature; 2-4 hours at 4°C | Varies with protein and reagent concentrations |

| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | High, but requires optimization for each protein |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics |

Table 2: Influence of PEG Linker Length on Conjugation Properties

| PEG Linker Length | Steric Hindrance | Solubility of Conjugate | Potential for Aggregation | Access to Biotin Binding Pocket |

| Short (e.g., PEG2) | Higher | Moderate | Moderate | May be limited |

| Medium (e.g., PEG7) | Moderate | High | Low | Good |

| Long (e.g., PEG12+) | Lower | Very High | Very Low | Excellent |

Note: The optimal PEG linker length is application-dependent. A medium-length linker like PEG7 often provides a good balance of properties for many standard applications.[4]

Experimental Protocols

Protocol 1: Preparation of Protein for Conjugation

Objective: To prepare the protein of interest for efficient labeling with this compound by ensuring the availability of free sulfhydryl groups.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)

-

Reducing agent (e.g., TCEP-HCl or DTT)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Buffer: Ensure the protein is in a buffer at pH 6.5-7.5 that is free of extraneous sulfhydryl-containing compounds.

-

Reduction of Disulfides (if necessary): Many proteins have cysteine residues that form disulfide bonds. To make these available for conjugation, a reduction step is necessary.

-

Add a 10- to 50-fold molar excess of a reducing agent like TCEP-HCl to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

Note: DTT can also be used, but it must be completely removed before adding the maleimide reagent, as it contains a free thiol.

-

-

Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column or dialysis. This step is crucial to prevent the reducing agent from reacting with the maleimide.

Protocol 2: this compound Conjugation

Objective: To covalently label the prepared protein with this compound.

Materials:

-

Prepared protein solution (from Protocol 1)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (pH 6.5-7.5, e.g., PBS)

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Initiate the Conjugation Reaction:

-

Add the this compound stock solution to the prepared protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a good starting point for optimization.

-

Gently mix the reaction solution.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if the protein is light-sensitive.

-

Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to quench any unreacted maleimide.

Protocol 3: Purification of the Biotinylated Protein

Objective: To remove unreacted this compound and other reaction byproducts from the conjugated protein.

Materials:

-

Conjugation reaction mixture (from Protocol 2)

-

Purification system (choose one):

-

Size-Exclusion Chromatography (SEC) / Gel Filtration (e.g., Sephadex G-25)

-

Dialysis

-

Affinity Chromatography (Streptavidin or Avidin resin)

-

Procedure:

A. Size-Exclusion Chromatography (Recommended for most applications):

-

Equilibrate the SEC column with a suitable storage buffer for your protein (e.g., PBS).

-

Apply the reaction mixture to the column.

-

Collect the fractions containing the larger, biotinylated protein, which will elute first. The smaller, unreacted maleimide reagent will elute later.

-

Pool the protein-containing fractions.

B. Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

-

Dialyze against a large volume of a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.

C. Affinity Chromatography (for highly pure conjugate):

-

Equilibrate a streptavidin or avidin-agarose column with a binding buffer (e.g., PBS).

-

Load the reaction mixture onto the column. The biotinylated protein will bind to the resin.

-

Wash the column extensively with the binding buffer to remove unreacted components.

-

Elute the biotinylated protein using a competitive elution buffer containing free biotin or by using denaturing conditions (e.g., low pH or SDS), depending on the downstream application and the required integrity of the protein.

Protocol 4: Characterization of the Biotinylated Protein

Objective: To confirm successful biotinylation and determine the degree of labeling.

Methods:

-

Western Blot: Separate the conjugated protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to confirm the presence of biotin. A shift in molecular weight may also be observed.[8]

-

Mass Spectrometry: Can be used to determine the exact mass of the conjugate and thus the number of biotin labels per protein molecule.

-

HABA Assay: A colorimetric method to quantify the amount of biotin incorporated.

Application Example: Pull-Down Assay to Identify Protein-Protein Interactions in the EGFR Signaling Pathway

This compound conjugated proteins are powerful tools for studying protein-protein interactions. A common application is a pull-down assay, where the biotinylated protein ("bait") is used to capture its interacting partners ("prey") from a cell lysate.

EGFR Signaling Pathway Overview

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, creating docking sites for various signaling proteins.[9] This initiates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[10] Dysregulation of this pathway is common in cancer.[11]

Pull-Down Assay Workflow

Protocol 5: Pull-Down Assay to Identify GRB2 Interacting Proteins